molecular formula C8H8N4O B081351 1H-Benzimidazole-2-carboximidamide,N-hydroxy- CAS No. 14483-74-0

1H-Benzimidazole-2-carboximidamide,N-hydroxy-

Cat. No.: B081351
CAS No.: 14483-74-0
M. Wt: 176.18 g/mol
InChI Key: LHUOVHXSJSZNCW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboximidamide,N-hydroxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- typically involves the reaction of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution. The mixture is stirred at 90°C for several hours, followed by the addition of a sodium hydroxide solution to precipitate the product . Another method involves the use of sodium carbonate and potassium permanganate in a water solution, which is then refluxed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboximidamide,N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

1H-Benzimidazole-2-carboximidamide,N-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxamide
  • 1H-Benzimidazole-2-methanol
  • 1H-Benzimidazole-2-carboxylic acid

Uniqueness

1H-Benzimidazole-2-carboximidamide,N-hydroxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications .

Properties

IUPAC Name

N'-hydroxy-1H-benzimidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7(12-13)8-10-5-3-1-2-4-6(5)11-8/h1-4,13H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQJYVDSGYHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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